![molecular formula C12H12N2O3 B2791204 N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide CAS No. 672951-39-2](/img/structure/B2791204.png)
N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide
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Overview
Description
“N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide” is a chemical compound . Benzoxazole, a part of this compound, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . It is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure .Chemical Reactions Analysis
Benzoxazole exhibits a high possibility of broad substrate scope and functionalization . There has been a large upsurge in the synthesis of benzoxazole via different pathways .Scientific Research Applications
Antioxidant Properties
The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Researchers may explore its effectiveness in preventing oxidative damage and its impact on cellular health .
Polymer Chemistry
Beyond biological applications, the compound could find use in polymer chemistry. For instance, it might serve as a monomer for acrylate copolymers. Researchers could investigate its copolymerization behavior and potential applications in materials science .
Mechanism of Action
Target of Action
Benzoxazole, a core structure in this compound, has been extensively used in drug discovery due to its broad substrate scope and functionalization . It offers several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
The benzoxazole moiety is known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways and have shown a wide range of biological activities .
Result of Action
Compounds containing the benzoxazole moiety have been associated with a variety of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-7-13-11(15)8-14-9-5-3-4-6-10(9)17-12(14)16/h2-6H,1,7-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKKLMGEDQDRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide |
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